4-(2-Thienyl)-1,2,3-thiadiazole
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Overview
Description
“4-(2-Thienyl)butyric acid” is a laboratory chemical . It is not recommended for use in food, drugs, pesticides, or biocidal products . Another compound, “PBDB-T”, a conjugated push-pull medium bandgap polymeric donor, can be used in polymeric solar cells (PSCs) and in the fabrication of organic thin-film transistors (OTFTs) .
Synthesis Analysis
There are several methods for the synthesis of thiazoles and their derivatives . For example, a polymer was synthesized through oxidative polycondensation of 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol in an aqueous alkaline medium using NaOCl (30%) as an oxidant .
Molecular Structure Analysis
The molecular structure of these compounds can be complex. For example, “4-(2-Thienyl)phenylboronic acid” has a molecular formula of C10H9BO2S .
Chemical Reactions Analysis
Thiazoles, which are related to the compound you’re interested in, have been studied extensively for their chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can also vary. For example, “4-(2-Thienyl)phenylboronic acid” has a molecular formula of C10H9BO2S, an average mass of 204.053 Da, and a mono-isotopic mass of 204.041626 Da .
Scientific Research Applications
Corrosion Inhibition
Studies have shown that thiadiazole derivatives, such as 2,5-bis(2-thienyl)-1,3,4-thiadiazole, exhibit effective corrosion inhibition for mild steel in acidic environments. These compounds act as mixed inhibitors, adhering to the steel surface and forming a protective layer that minimizes corrosion. This effect is particularly evident in sulfuric and hydrochloric acid mediums, with the position of the sulfur atom on the thienyl substituent influencing the molecule's ability to adsorb on the steel surface (Lebrini et al., 2007) (Lebrini et al., 2005).
Synthesis of Novel Compounds
The synthesis of benzo[b]thiophene-2-thiolates and their derivatives has been achieved through the base-promoted transformation of 4-(2-mercaptophenyl)-1,2,3-thiadiazoles. This process involves intramolecular oxidative nucleophilic substitution and anionic ring-opening/ring-closure pathways, demonstrating the versatility of thiadiazoles in creating new chemical structures (Teplyakov et al., 2013).
Plant Protection and Activators
Thieno[2,3-d]-1,2,3-thiadiazole-6-carboxylate based compounds, a class of thiadiazole derivatives, have been found to be effective as plant activators. These compounds show considerable efficacy against various plant diseases, outperforming some commercialized plant activators. This highlights the potential of thiadiazole derivatives in agricultural applications (Qingshan et al., 2013).
Effects on Plant Physiology
In a study involving lentil plants, it was found that synthetic 1,2,3-thiadiazole compounds induced significant physiological changes. These changes included increased levels of γ-aminobutyric acid and malondialdehyde, along with reductions in carbohydrates, protein levels, and overall plant mass. Such findings suggest a role for thiadiazole compounds in modulating plant biochemistry and stress responses (AL-Quraan et al., 2015).
Biological and Pharmacological Activities
1,3,4-Thiadiazole based compounds are known for their diverse biological activities, including anticancer properties and various pharmaceutical applications. These compounds target enzymes like carbonic anhydrase, cyclooxygenase, and tyrosine kinase, showcasing their broad utility in medicinal chemistry (Matysiak, 2015).
Antimicrobial Properties
2-Amino-1,3,4-thiadiazole derivatives have shown promising antimicrobial properties, with potential applications as lead compounds for drug synthesis. Their reactivity and effectiveness against various microorganisms highlight the medicinal importance of thiadiazole scaffolds (Serban et al., 2018).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which include 4-(2-thienyl)-1,2,3-thiadiazole, have diverse biological activities . They have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives have been found to have anti-inflammatory activity, which decreases with substitution in the order H > 4-CH3 > 4-Cl .
Biochemical Pathways
For example, they are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Pharmacokinetics
A study on a similar compound, tienilic acid, showed that it was rapidly distributed in most of the essential organs and tissues with the exception of the brain . It was found only at the plasmatic level with high plasmatic protein binding, around 72–95% . Biliary and particularly urinary elimination was fast and practically complete in 48 hours .
Result of Action
For instance, some thiazole derivatives have been found to have anti-inflammatory activity .
Action Environment
It is known that the success of suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-(2-Thienyl)-1,2,3-thiadiazole are not yet fully understood. It has been suggested that this compound may interact with certain enzymes and proteins. For instance, it has been found that this compound and its variants can interact with target proteins, leading to changes in their affinities . The nature of these interactions is likely to be complex and may involve multiple factors.
Cellular Effects
The effects of this compound on cells are not well-documented. Compounds with similar structures have been shown to have various effects on cells. For example, some thiazole derivatives have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Molecular Mechanism
It is suggested that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Transport and Distribution
It has been suggested that the GABA transporters, which are members of the solute carrier family 6, mediate cellular uptake of betaine and GABA in a sodium- and chloride-dependent process .
Properties
IUPAC Name |
4-thiophen-2-ylthiadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2S2/c1-2-6(9-3-1)5-4-10-8-7-5/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKZMGOXQOITOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSN=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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